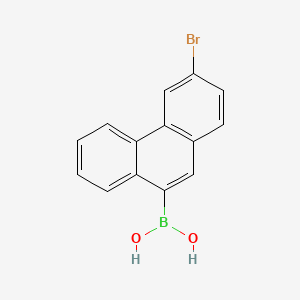

(3-Bromophenanthren-9-yl)boronic acid

Description

Properties

Molecular Formula |

C14H10BBrO2 |

|---|---|

Molecular Weight |

300.94 g/mol |

IUPAC Name |

(3-bromophenanthren-9-yl)boronic acid |

InChI |

InChI=1S/C14H10BBrO2/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8,17-18H |

InChI Key |

NUCPCVGBKSPMKN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C(C=C2)Br)C3=CC=CC=C13)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Bromophenanthren 9 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Involving (3-Bromophenanthren-9-yl)boronic acid

This compound possesses two distinct reactive sites amenable to palladium-catalyzed cross-coupling reactions: the boronic acid moiety at the C9 position and the bromine substituent at the C3 position. This dual functionality allows for sequential or chemoselective couplings to construct complex polycyclic aromatic structures.

Suzuki-Miyaura Cross-Coupling utilizing the Boronic Acid Moiety

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. In the case of this compound, the boronic acid group at the C9 position would be the reactive partner for this transformation.

Optimization of Catalytic Systems and Reaction Parameters

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A typical catalytic system would involve a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Common ligands include triphenylphosphine (B44618) (PPh₃), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or more sterically demanding and electron-rich phosphines like those of the Buchwald or Josiphos ligand families, which can enhance catalytic activity, particularly with less reactive coupling partners.

The reaction requires a base to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently employed, often in an aqueous solution. The choice of solvent is also critical, with common systems including toluene, 1,4-dioxane, or dimethylformamide (DMF), often in the presence of water to facilitate the dissolution of the base. Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates.

Hypothetical Optimization of Suzuki-Miyaura Reaction

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |

| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 90 |

Substrate Scope and Chemoselectivity Considerations

The boronic acid at the C9 position of this compound would be expected to couple with a wide range of aryl and vinyl halides or triflates. The electronic nature of the coupling partner can influence reaction efficiency, with electron-poor halides generally being more reactive.

A key aspect of using this bifunctional molecule is chemoselectivity. Under standard Suzuki-Miyaura conditions, the C-B bond of the boronic acid is generally more reactive than the C-Br bond. This allows for selective functionalization at the C9 position while leaving the C3-bromo substituent intact for subsequent transformations. By carefully selecting the catalyst and reaction conditions, it is possible to achieve high chemoselectivity for the Suzuki-Miyaura coupling at the boronic acid site.

Cross-Coupling Reactions Exploiting the Bromine Substituent (e.g., Heck, Sonogashira)

Following the functionalization of the boronic acid moiety, the bromine atom at the C3 position can be utilized in other palladium-catalyzed cross-coupling reactions to further elaborate the molecular structure.

The Heck reaction would involve the coupling of the C3-bromo position with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the site of the bromine, introducing a vinyl group.

The Sonogashira coupling would enable the reaction of the C3-bromo position with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the formation of an arylethynylphenanthrene derivative.

The sequential application of a Suzuki-Miyaura reaction at the C9-boronic acid followed by a Heck or Sonogashira reaction at the C3-bromo position provides a versatile strategy for the synthesis of highly substituted phenanthrene (B1679779) derivatives.

Transformations of the Boronic Acid Functionality

The boronic acid group is not only a versatile handle for cross-coupling reactions but can also be transformed into other functional groups.

Esterification and Anhydride Formation Reactions

Boronic acids can readily undergo esterification with diols to form boronate esters. This reaction is often used to protect the boronic acid functionality or to modify its reactivity and solubility. For instance, reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) in a suitable solvent would yield the corresponding pinacol boronate ester. This transformation is typically reversible and can be driven to completion by removing the water formed during the reaction. Boronate esters are generally more stable, less polar, and easier to handle and purify than the corresponding boronic acids.

Under anhydrous conditions, boronic acids can form cyclic trimers known as boroxines (anhydrides). This dehydration process can occur upon heating or storage and is also reversible in the presence of water.

Reactions with Diols and Polyols for Molecular Recognition Applications

This compound, in common with other arylboronic acids, can reversibly form cyclic esters with cis-diols and polyols. This reversible covalent interaction is the foundation for its application in molecular recognition, particularly for the sensing of saccharides and other biologically important polyhydroxylated compounds. nih.govresearchgate.netacs.org The phenanthrene core of the molecule offers a large, rigid, and fluorescent platform, making it an attractive component for the design of fluorescent sensors. bath.ac.ukrsc.org

The binding event involves the reaction of the boronic acid with a 1,2- or 1,3-diol to form a five- or six-membered cyclic boronate ester, respectively. This reaction is pH-dependent, with the equilibrium favoring the boronate ester at pH values near or above the pKa of the boronic acid. researchgate.netsci-hub.ru The formation of the boronate ester alters the electronic properties of the boronic acid moiety, which in turn can modulate the fluorescence properties of the phenanthrene fluorophore. This change in fluorescence intensity or wavelength can be harnessed for quantitative detection of the target diol. nih.gov

Several mechanisms can be responsible for the fluorescence change upon saccharide binding, including photoinduced electron transfer (PET), internal charge transfer (ICT), and excimer/exciplex formation. rsc.orgnih.gov In a PET sensor, the boronic acid can act as a quencher or an electron donor/acceptor in proximity to the fluorophore. Upon binding to a diol, the electronic nature of the boron center is altered, disrupting the PET process and leading to a "turn-on" or "turn-off" fluorescent response. frontiersin.org

The following table provides representative association constants (Ka) for various arylboronic acids with different saccharides, illustrating the range of affinities and selectivities that can be achieved. It is anticipated that this compound would exhibit comparable, if not enhanced, binding affinities due to the electronic influence of the bromine substituent.

| Boronic Acid | Saccharide | Association Constant (Ka, M-1) at pH 7.4 |

|---|---|---|

| Phenylboronic acid | D-Fructose | 1800 |

| Phenylboronic acid | D-Glucose | 90 |

| 3-Nitrophenylboronic acid | D-Fructose | 3200 |

| 3-Nitrophenylboronic acid | D-Glucose | 150 |

| Anthracene-9-boronic acid | D-Glucose | 210 |

Mechanistic Pathways of Transmetalation in Boronic Acid Chemistry

Transmetalation is a crucial step in many palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where this compound would serve as a coupling partner. aakash.ac.innih.gov This step involves the transfer of the organic group (the 3-bromophenanthren-9-yl moiety) from the boron atom to the palladium(II) center. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

The mechanism of the transmetalation step itself has been the subject of extensive investigation and is understood to proceed through one of two primary pathways, often referred to as the "boronate" pathway and the "oxide/hydroxide" pathway. frontiersin.orgrsc.orgorganic-chemistry.org

The Boronate Pathway: In this pathway, the boronic acid first reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)3]-. This activated boronate then reacts with the palladium(II) halide complex (formed after oxidative addition) to transfer the aryl group to the palladium center, displacing the halide ligand.

The Oxide/Hydroxide Pathway: Alternatively, the palladium(II) halide complex can undergo ligand exchange with a hydroxide or alkoxide ion to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts directly with the neutral, tricoordinate boronic acid. The oxygen atom of the hydroxide or alkoxide ligand is thought to coordinate to the boron atom, facilitating the transfer of the aryl group to the palladium.

Kinetic studies on various arylboronic acids suggest that the operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands on the palladium catalyst. mdpi.combeilstein-journals.org For many systems, it is believed that the reaction of a palladium(II) hydroxo complex with the neutral boronic acid is the kinetically dominant pathway. frontiersin.org

While specific kinetic data for the transmetalation of this compound are not available, the large, sterically demanding phenanthrene group might influence the rate of this step. Steric hindrance around the boron atom can affect the rate of formation of the pre-transmetalation intermediate and the subsequent transfer of the aryl group. However, the fundamental mechanistic principles described above are expected to apply.

The following table summarizes the key intermediates and steps in the two main transmetalation pathways for a generic arylboronic acid, ArB(OH)2, which are applicable to this compound.

| Pathway | Key Boron Species | Key Palladium Species | Transmetalation Step |

|---|---|---|---|

| Boronate Pathway | [ArB(OH)3]- (tetracoordinate boronate) | LnPd(Ar')(X) | [ArB(OH)3]- + LnPd(Ar')(X) → LnPd(Ar')(Ar) + [XB(OH)3]- |

| Oxide/Hydroxide Pathway | ArB(OH)2 (tricoordinate boronic acid) | LnPd(Ar')(OH) | ArB(OH)2 + LnPd(Ar')(OH) → LnPd(Ar')(Ar) + B(OH)3 |

Protodeboronation Studies and Strategies for Stability Enhancement

Protodeboronation is a common and often undesired side reaction in processes involving boronic acids, including Suzuki-Miyaura coupling reactions. bath.ac.uk This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, 3-bromophenanthrene) and boric acid. The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions, particularly temperature and pH. researchgate.neted.ac.uked.ac.uk

To enhance the stability of boronic acids and minimize protodeboronation, several strategies have been developed:

Formation of Boronate Esters: Conversion of the boronic acid to a boronate ester, such as a pinacol ester, can significantly increase its stability towards protodeboronation under many conditions. These esters can then be used directly in cross-coupling reactions, often with slower, controlled release of the active boronic acid under the reaction conditions.

Use of Organotrifluoroborates: Potassium aryltrifluoroborate salts (ArBF3K) are another class of stable boronic acid derivatives that are often crystalline, air-stable solids. They are generally more resistant to protodeboronation than the corresponding boronic acids and can be used effectively in cross-coupling reactions.

Reaction Condition Optimization: Careful control of reaction parameters such as temperature, reaction time, choice of base, and catalyst system can significantly reduce the extent of protodeboronation. For instance, using milder bases or running the reaction at lower temperatures can be beneficial.

The following table summarizes common strategies for enhancing the stability of arylboronic acids against protodeboronation.

| Strategy | Description | Advantages |

|---|---|---|

| Boronate Ester Formation (e.g., pinacol ester) | Reaction of the boronic acid with a diol (e.g., pinacol) to form a cyclic ester. | Increased stability to purification and storage; controlled release of boronic acid in situ. |

| Organotrifluoroborate Salt Formation | Conversion of the boronic acid to its corresponding potassium trifluoroborate salt. | Often crystalline, air-stable solids; enhanced stability towards protodeboronation. |

| Reaction Optimization | Careful selection of base, solvent, temperature, and catalyst. | Minimizes side reactions without the need for derivatization. |

Electrophilic and Nucleophilic Reactions on the Phenanthrene Core

The phenanthrene core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents: the bromine atom at the 3-position and the boronic acid group at the 9-position.

Electrophilic Aromatic Substitution:

Phenanthrene is more reactive towards electrophiles than benzene (B151609). mjcce.org.mkfrontiersin.org Electrophilic substitution on phenanthrene typically occurs at the 9- and 10-positions, which are the most electron-rich and can form the most stable carbocation intermediates (arenium ions).

In this compound, the boronic acid group [-B(OH)2] is generally considered a meta-directing and deactivating group in electrophilic aromatic substitution due to the electron-withdrawing nature of the boron atom. youtube.com The bromine atom is a deactivating but ortho-, para-directing group. aakash.ac.inorganicchemistrytutor.com The interplay of these directing effects will determine the position of further substitution.

Given that the 9-position is already substituted, electrophilic attack would be directed to other positions on the phenanthrene nucleus. The boronic acid group at C9 would deactivate the ring, particularly the adjacent positions. The bromine at C3 would direct incoming electrophiles to its ortho (C2 and C4) and para (C10) positions. The C10 position is also an inherently reactive site in phenanthrene. Therefore, electrophilic substitution on this compound is most likely to occur at the C10 position, influenced by both the inherent reactivity of the phenanthrene core and the directing effect of the bromine atom.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). stackexchange.com The phenanthrene ring itself is not strongly electron-withdrawing. The boronic acid group has some electron-withdrawing character, but its position at C9 is not ortho or para to the bromine at C3. Therefore, direct SNAr at the C3 position via an addition-elimination mechanism is expected to be challenging under standard conditions.

However, other nucleophilic substitution pathways, such as those proceeding through benzyne-type intermediates or transition-metal-catalyzed processes, could be possible. For instance, under strongly basic conditions, elimination of HBr could potentially lead to a phenanthryne intermediate, which would then be trapped by a nucleophile.

Reactivity of Related Boron-Nitrogen Co-Doped Phenanthrene Systems

The isoelectronic replacement of a C=C bond with a B-N unit in polycyclic aromatic hydrocarbons (PAHs) has emerged as a powerful strategy for tuning their electronic and photophysical properties. nih.govrsc.org This "BN-doping" can lead to materials with interesting applications in optoelectronics. This compound can be envisioned as a potential precursor for the synthesis of BN-doped phenanthrene systems.

A plausible synthetic route could involve the conversion of the boronic acid and the bromo-substituent into a fused B-N heterocyclic system. For example, a reaction sequence might involve an initial Suzuki-Miyaura coupling at the C9-boronic acid position to introduce an ortho-aminoaryl group. Subsequent intramolecular cyclization through a C-N bond formation, possibly via a Buchwald-Hartwig amination or a similar process involving the bromine at C3, could lead to the formation of a nitrogen-containing ring fused to the phenanthrene skeleton.

Alternatively, the boronic acid itself can be a handle for the formation of a B-N bond. For instance, reaction with an appropriate ortho-functionalized aniline (B41778) derivative could lead to the formation of a borazaro-heterocycle. Copper-catalyzed conversion of arylboronic acids to aryl azides is also a known transformation, which could open up further synthetic routes to nitrogen-containing heterocycles. nih.govorganic-chemistry.org

The reactivity of these resulting BN-doped phenanthrenes would be significantly different from the parent carbocyclic system. The presence of the B-N bond introduces polarity and alters the frontier molecular orbital energies. The boron atom acts as a Lewis acidic center, while the nitrogen atom is Lewis basic. This can influence their intermolecular interactions, self-assembly behavior, and reactivity towards electrophiles and nucleophiles. acs.orgresearchgate.net For example, the boron center could be susceptible to coordination by Lewis bases, which can in turn modulate the electronic properties of the entire π-system.

Applications of 3 Bromophenanthren 9 Yl Boronic Acid in Advanced Organic Synthesis and Materials Science Research

Construction of Complex Polycyclic Aromatic Hydrocarbons and Extended Conjugated Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and materials with extended π-conjugated systems is crucial for the development of advanced organic electronics. (3-Bromophenanthren-9-yl)boronic acid serves as an exemplary precursor in this domain, primarily through its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govprinceton.edu

The dual reactivity of the molecule is key to its utility. The boronic acid group can readily participate in a Suzuki-Miyaura coupling with an aryl halide. Subsequently, the bromo substituent on the phenanthrene (B1679779) ring can undergo a second, independent coupling reaction with another organoboron compound. researchgate.net This sequential coupling strategy allows for the controlled and directional synthesis of large, well-defined π-extended structures. For instance, coupling 9-bromophenanthrene (B47481) derivatives is a known strategy for creating larger PAH systems. rsc.org Similarly, multiple Suzuki couplings on a single aromatic core, such as anthracene, have been used to build complex emitters for organic light-emitting diodes (OLEDs). acs.org

This methodology enables the fusion of the rigid and photophysically active phenanthrene unit with a wide variety of other aromatic systems, leading to the creation of novel PAHs with tunable electronic and optical properties. The ability to introduce different aryl groups at the 9- and 3-positions of the phenanthrene core provides precise control over the final molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for designing materials for specific electronic applications. nih.goved.ac.uk

Development of Novel Functional Materials

The unique structural characteristics of this compound make it a valuable component in the creation of a diverse range of functional materials with applications spanning from optoelectronics to nanotechnology.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The phenanthrene core of this compound is inherently fluorescent, making it an excellent platform for developing new luminescent materials. By strategically coupling different aromatic and heteroaromatic moieties to the phenanthrene backbone via the boronic acid and bromo functionalities, it is possible to fine-tune the emission color, quantum yield, and other photophysical properties of the resulting molecules. rsc.org

Boron-containing PAHs have attracted significant attention for modulating optoelectronic properties, often leading to materials with deep LUMOs that are desirable for electron-transporting or emissive layers in OLEDs. nih.goved.ac.uk The incorporation of this compound derivatives into the emissive layer of an OLED device can lead to highly efficient blue, deep-red, or even near-infrared emission, depending on the extent of the π-conjugation and the nature of the substituents. ed.ac.ukrsc.org

| Parameter | Influence of this compound | Example Application |

| Emission Color | Tunable by selecting appropriate coupling partners to extend conjugation. | Deep-blue to near-infrared emitters for OLED displays. ed.ac.ukrsc.org |

| Quantum Yield | Can be enhanced by creating rigid, planar structures that minimize non-radiative decay. | Highly efficient fluorescent materials for lighting and sensing. |

| Charge Transport | The extended aromatic system facilitates electron and/or hole transport. | Active layers in OLEDs and organic field-effect transistors (OFETs). |

| Thermal Stability | The rigid phenanthrene core contributes to high thermal stability of the final material. | Increased device lifetime and operational stability in OLEDs. |

Boron-Doped Carbon-Based Materials and Their Electronic Properties

Boron-doped carbon materials have emerged as promising candidates for applications in electronics, catalysis, and energy storage due to their modified electronic properties. frontiersin.orgaps.orgkoreascience.kr The introduction of boron atoms into a carbon lattice creates electron deficiencies, or "holes," which can significantly alter the material's conductivity and chemical reactivity. koreascience.kr

While simple boron sources like boric acid are commonly used, this compound can serve as a sophisticated precursor for creating precisely structured boron-doped carbon materials. mdpi.comresearchgate.net Through controlled pyrolysis, the phenanthrene core acts as a carbon source, while the boronic acid group decomposes to incorporate boron atoms directly into the resulting carbon framework. This "bottom-up" approach offers the potential for greater control over the distribution and chemical state of the boron dopants compared to traditional bulk doping methods. The resulting materials could exhibit enhanced performance as electrodes in batteries or as novel semiconductor materials. frontiersin.orgaps.org

Precursors for Self-Assembled Systems

Molecular self-assembly is a powerful strategy for constructing complex, ordered nanostructures from molecular components. Boronic acids are particularly useful in this context due to their ability to form reversible covalent bonds (boronate esters) with diols. msu.edursc.org

This compound is an ideal candidate for designing self-assembling systems. The boronic acid group can interact with multi-diol linkers to form stable polymeric nanoparticles or gels. rsc.org Simultaneously, the large, flat phenanthrene core can drive assembly through π-π stacking interactions. mdpi.com This dual-mode assembly mechanism allows for the creation of highly ordered supramolecular structures such as nanotubes, vesicles, or layered films. These self-assembled systems have potential applications in areas such as drug delivery, sensing, and the creation of porous materials. msu.edu

Design of Chemosensors and Molecular Recognition Agents

The ability of boronic acids to bind reversibly with diol-containing molecules has made them a cornerstone in the development of chemosensors for biologically and environmentally important analytes, particularly saccharides. rsc.orgmdpi.comrsc.org A typical boronic acid-based fluorescent sensor consists of a recognition unit (the boronic acid) and a signaling unit (a fluorophore). rsc.org

This compound is perfectly structured for this application.

Recognition Unit : The boronic acid group can selectively bind to the cis-diol moieties present in sugars, glycoproteins, and catechols. nih.govnih.gov

Signaling Unit : The phenanthrene ring system is a fluorescent reporter.

The binding event between the boronic acid and a target analyte alters the electronic environment of the boron atom, which in turn modulates the fluorescence properties of the phenanthrene core. This can result in a detectable change in fluorescence intensity or a shift in the emission wavelength, allowing for the quantitative detection of the target molecule. rsc.orgrsc.org The bromo-substituent provides an additional handle for further modification, for example, to attach the sensor to a solid support or to tune its solubility.

| Analyte Class | Binding Moiety | Sensing Principle | Potential Application |

| Saccharides (e.g., glucose) | cis-1,2 or 1,3-diols | Fluorescence quenching or enhancement upon boronate ester formation. nih.gov | Continuous glucose monitoring for diabetes management. |

| Catecholamines (e.g., dopamine) | ortho-diol | Modulation of photoinduced electron transfer (PET) upon binding. rsc.org | Neurological research and diagnostics. |

| Glycoproteins | Diols on sugar residues | Recognition at cell surfaces or in biological fluids. | Cancer biomarker detection. |

| Fluoride Ions | Lewis acid-base interaction | Changes in fluorescence upon interaction with the boronic acid. rsc.org | Environmental monitoring of water quality. |

Synthetic Utility in Preparing Bioconjugates and Chemically Modified Biomolecules

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology, diagnostics, and therapeutics. nih.gov Boronic acids have emerged as valuable reagents in this field due to their unique reactivity profile. semanticscholar.org

This compound offers a dual-functional platform for bioconjugation. The boronic acid can form stable yet reversible covalent bonds with diols found in biomolecules like glycoproteins or the ribose units of RNA. semanticscholar.org This specific interaction allows for the targeted labeling and tracking of these molecules. The phenanthrene core can act as a fluorescent tag for imaging applications.

Furthermore, the bromo group can be used for orthogonal chemical modifications, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution, to attach other functional molecules, including drugs, peptides, or affinity tags. nih.gov This versatility makes this compound a powerful tool for constructing complex bioconjugates for advanced applications in diagnostics and targeted therapy. semanticscholar.org

Advanced Spectroscopic and Spectrometric Characterization of 3 Bromophenanthren 9 Yl Boronic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like (3-Bromophenanthren-9-yl)boronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. For this compound, ¹H, ¹³C, and ¹¹B NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the phenanthrene (B1679779) core will show characteristic coupling patterns (doublets, triplets, and multiplets) depending on their proximity to one another. The presence of the bromine atom at the 3-position and the boronic acid group at the 9-position will induce distinct downfield shifts for adjacent protons due to their electron-withdrawing effects. The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, 14 distinct signals are expected for the phenanthrene backbone. The carbon atom attached to the bromine (C-3) and the carbon atom bonded to the boronic acid group (C-9) would show characteristic chemical shifts. The C-Br bond typically results in a shift to a lower field, while the C-B bond also influences the chemical shift of the attached carbon. sp² hybridized carbons in aromatic systems typically resonate between 110 and 160 ppm. libretexts.org

¹¹B NMR Spectroscopy: Boron-11 NMR is a crucial technique for directly probing the boron center. Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. The chemical shift is sensitive to the hybridization and coordination environment of the boron atom. For a trigonal planar (sp²) boronic acid, a chemical shift in the range of δ 27-33 ppm is expected. sdsu.edu The formation of boronate esters or complexes with diols would result in a significant upfield shift, indicative of a change to a tetrahedral (sp³) geometry. researchgate.net

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | Aromatic-H |

| ~8.75 | d | 1H | Aromatic-H |

| ~8.40 | s | 2H | B(OH)₂ |

| ~8.30 | d | 1H | Aromatic-H |

| ~8.00 | s | 1H | Aromatic-H |

| ~7.95 | d | 1H | Aromatic-H |

| ~7.70-7.40 | m | 4H | Aromatic-H |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~135-120 | Aromatic C-H & C-Br |

| ~130-125 | Quaternary Aromatic C |

| ~120 | C-B |

Mass Spectrometry Techniques (e.g., HRMS) for Compositional Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.

For this compound (C₁₄H₁₀BBrO₂), the expected exact mass can be calculated using the masses of its constituent isotopes. The presence of bromine is particularly distinctive in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of boronic acids, which can help to minimize fragmentation and preserve the molecular ion. rsc.org

Expected HRMS Data (ESI):

| Ion | Calculated m/z |

| [M+H]⁺ (for ¹¹B, ⁷⁹Br) | 300.9982 |

| [M+H]⁺ (for ¹¹B, ⁸¹Br) | 302.9961 |

| [M+Na]⁺ (for ¹¹B, ⁷⁹Br) | 322.9801 |

| [M+Na]⁺ (for ¹¹B, ⁸¹Br) | 324.9781 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the boronic acid's hydroxyl groups, often involved in hydrogen bonding. The B-O stretching vibration typically appears as a strong band around 1350-1400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the phenanthrene ring system would be a prominent feature. The C-Br and B-O bonds are also Raman active and would show characteristic signals.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretch (boronic acid) |

| 3000-3100 | Aromatic C-H stretch |

| 1600-1400 | Aromatic C=C stretch |

| 1350-1400 | B-O stretch |

| ~1100 | C-B stretch |

| 500-600 | C-Br stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, is used to investigate the photophysical properties of a molecule, which are determined by its electronic structure.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the extended aromatic system of the phenanthrene core. Phenanthrene itself exhibits characteristic absorption bands. The presence of the bromo and boronic acid substituents may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in their intensities. Typically, phenanthrene derivatives show multiple absorption bands in the UV region, between 250 and 350 nm.

Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons, including phenanthrene derivatives, are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission spectrum provides information about the excited state of the molecule. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The binding of the boronic acid moiety to saccharides can often lead to changes in the fluorescence properties, a phenomenon utilized in the design of fluorescent sensors. nih.gov

Expected Photophysical Data (in a suitable solvent like Methanol):

| Parameter | Expected Value |

| Absorption Maxima (λₘₐₓ) | 250-350 nm |

| Emission Maximum (λₑₘ) | >350 nm |

| Stokes Shift | Dependent on λₘₐₓ and λₑₘ |

| Fluorescence Quantum Yield (Φբ) | Variable |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, a successful crystal structure determination would reveal the planarity of the phenanthrene ring system and the geometry around the boron atom. In the solid state, boronic acids often form dimeric structures through hydrogen bonding between the hydroxyl groups of two molecules. X-ray crystallography would confirm the existence and nature of such interactions. The crystal packing would also show how the molecules arrange themselves in the crystal lattice, influenced by factors like the bulky bromine atom and the potential for intermolecular interactions.

Hypothetical Crystallographic Data:

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | e.g., 4 |

| Key Bond Lengths (Å) | C-Br, C-B, B-O |

| Key Bond Angles (°) | C-C-Br, C-C-B, O-B-O |

Computational and Theoretical Investigations of 3 Bromophenanthren 9 Yl Boronic Acid and Analogues

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of (3-Bromophenanthren-9-yl)boronic acid and its analogues. These studies focus on the distribution of electrons within the molecule and the nature of its chemical bonds, which fundamentally govern its reactivity and physical properties.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the electronic structure is influenced by its constituent parts: the extended π-system of the phenanthrene (B1679779) core, the electron-withdrawing bromo group, and the boronic acid moiety, which can act as a Lewis acid.

Phenanthrene Core: The fused aromatic rings provide a large, delocalized π-electron system. In unsubstituted phenanthrene, the HOMO and LUMO are distributed across this aromatic framework.

Substituent Effects: The introduction of the bromo and boronic acid groups at the 3- and 9-positions, respectively, significantly perturbs this electronic landscape. The bromine atom, being electronegative, tends to withdraw electron density. The boronic acid group also acts as an electron-withdrawing group, which can lower the energy of the LUMO. DFT calculations show that for substituted phenanthrenes, the HOMO is often localized on the electron-rich phenanthrene ring, while the LUMO can be more concentrated on the acceptor parts of the molecule.

Theoretical studies on nitro-substituted phenanthrene have shown that the addition of electron-withdrawing groups decreases the total energy, the HOMO-LUMO energy gap, and the energies of both the HOMO and LUMO compared to the parent molecule. This suggests that the bromo and boronic acid substituents in this compound would similarly lower the HOMO-LUMO gap, potentially increasing its reactivity in certain chemical transformations.

Below is a representative data table illustrating how substituents can affect the calculated electronic properties of a phenanthrene core. The values are hypothetical and for illustrative purposes, based on general trends observed in computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenanthrene | -5.85 | -1.50 | 4.35 |

| 9-Bromophenanthrene (B47481) | -5.95 | -1.75 | 4.20 |

| Phenanthrene-9-boronic acid | -6.10 | -2.05 | 4.05 |

| This compound | -6.25 | -2.20 | 4.05 |

Table 1: Illustrative DFT-calculated electronic properties of phenanthrene and its derivatives.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT calculations are a cornerstone for elucidating the complex mechanisms of chemical reactions involving aryl boronic acids. For this compound, a primary application is in understanding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental for creating new carbon-carbon bonds.

Computational studies can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org This provides a detailed, step-by-step view of the reaction, highlighting the most energetically demanding step (the rate-determining step).

The Suzuki-Miyaura coupling mechanism involves several key stages:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the most complex and rate-determining step.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Computational Modeling of Intramolecular Interactions (e.g., B-N, B-diol)

The boronic acid group, -B(OH)₂, is a versatile functional group known for its ability to form reversible covalent bonds with diols and other nucleophiles. Computational modeling is crucial for understanding the nature and strength of these interactions, both intramolecularly within the boronic acid molecule itself and intermolecularly with other molecules.

Interaction with Diols (B-diol): A hallmark of boronic acids is their reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This interaction is the basis for their use in sensors for saccharides and other diol-containing biomolecules. nih.govnih.gov Computational studies can model the thermodynamics and kinetics of this esterification process. researchgate.net DFT calculations can determine the stability of the resulting cyclic esters and the transition state energies for their formation and hydrolysis, providing insight into the pH-dependence and selectivity of binding.

Theoretical Predictions of Spectroscopic and Photophysical Properties

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic and photophysical properties of organic molecules. For this compound, these calculations can forecast its UV-visible absorption spectrum, fluorescence properties, and even NMR chemical shifts.

UV-Visible Spectra: TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule will absorb, allowing for the theoretical prediction of the UV-visible absorption spectrum (λ_max). By analyzing the molecular orbitals involved in these transitions (e.g., HOMO to LUMO), researchers can understand their nature (e.g., π→π* transitions localized on the phenanthrene core). This predictive power is invaluable for designing new molecules for applications in organic electronics or as fluorescent probes, where specific optical properties are required.

Photophysical Properties: Beyond absorption, theoretical methods can also provide insights into the properties of the excited state, such as fluorescence emission wavelengths and quantum yields. Understanding these properties is crucial for developing new materials for organic light-emitting diodes (OLEDs) or fluorescent sensors.

NMR Spectra: The calculation of NMR shielding tensors using methods like GIAO (Gauge-Including Atomic Orbital) allows for the prediction of ¹H and ¹³C NMR chemical shifts. By comparing calculated shifts for different possible conformations or isomers with experimental data, these methods can be a powerful tool for structure elucidation and conformational analysis. rsc.org

The following table provides a hypothetical comparison between experimental and TD-DFT calculated absorption maxima for phenanthrene analogues to illustrate the predictive capability of these methods.

| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Transition Character |

|---|---|---|---|

| Phenanthrene | 292 | 288 | π → π |

| 9-Bromophenanthrene | 301 | 296 | π → π |

| Phenanthrene-9-boronic acid | 305 | 302 | π → π* |

Table 2: Illustrative comparison of experimental and theoretically predicted UV-Vis absorption maxima.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding events.

Conformational Analysis: For a molecule like this compound, the boronic acid group can rotate relative to the phenanthrene ring. While this rotation may be somewhat restricted due to steric hindrance, MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. researchgate.net Understanding the preferred three-dimensional shape of the molecule is essential for predicting its interactions with other molecules. nih.gov

Molecular Recognition: MD simulations are particularly powerful for studying how a molecule like this compound recognizes and binds to a target, such as the active site of an enzyme or a specific sequence of DNA. nih.gov For example, simulations can model the process of a boronic acid inhibitor binding to a β-lactamase enzyme, revealing the key interactions (e.g., hydrogen bonds, covalent bond formation with a serine residue) that stabilize the complex. acs.org These simulations can also calculate the free energy of binding, providing a theoretical estimate of the binding affinity. This information is critical in the rational design of new drugs and sensors, where strong and specific binding is required. mdpi.comrsc.org

Conclusion and Future Research Directions in 3 Bromophenanthren 9 Yl Boronic Acid Chemistry

Summary of Key Discoveries and Methodological Advancements

The chemistry of phenanthrene (B1679779) boronic acids, while not as extensively studied as some other classes of boronic acids, has benefited from the broader advancements in the synthesis and application of organoboron compounds. A key discovery lies in the utility of phenanthrene boronic acids as versatile building blocks in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This has enabled the synthesis of a wide array of complex organic molecules with tailored electronic and photophysical properties.

Methodological advancements have primarily focused on improving the synthesis of functionalized phenanthrene precursors and the subsequent borylation steps. Traditional methods often involve multi-step syntheses with moderate yields. rsc.org However, recent developments in C-H activation and metal-catalyzed reactions are paving the way for more direct and efficient synthetic routes to phenanthrene derivatives. ingentaconnect.com While specific high-yield syntheses for (3-Bromophenanthren-9-yl)boronic acid are not extensively documented in publicly available literature, the general strategies for arylboronic acid synthesis are applicable. These typically involve the reaction of a corresponding organometallic phenanthrene species with a boron electrophile. nih.gov

The presence of a bromine atom, as in this compound, offers a strategic advantage for sequential functionalization. The boronic acid moiety can participate in a Suzuki coupling, followed by a subsequent cross-coupling reaction at the C-Br bond, allowing for the construction of highly complex and diverse molecular architectures.

Table 1: Key Methodological Advancements in the Synthesis of Aryl Boronic Acids

| Methodology | Description | Advantages | Key References |

| Organometallic Routes | Reaction of Grignard or organolithium reagents with borate (B1201080) esters. | Well-established, versatile. | nih.gov |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of aryl halides with diboron (B99234) reagents. | Good functional group tolerance, mild reaction conditions. | sigmaaldrich.com |

| C-H Borylation | Direct conversion of C-H bonds to C-B bonds using iridium or rhodium catalysts. | Atom-economical, allows for late-stage functionalization. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Emerging Research Trends in Phenanthrene Boronic Acid Chemistry

The unique photophysical properties of the phenanthrene core, such as its high quantum yield and long fluorescence lifetime, make its boronic acid derivatives attractive for applications in materials science. An emerging trend is the incorporation of phenanthrene boronic acids into conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and other organic electronic devices. The boron atom, with its vacant p-orbital, can influence the electronic properties of the phenanthrene system, leading to materials with tunable emission colors and improved charge transport characteristics. researchgate.net

Another significant trend is the exploration of phenanthrene boronic acids in the development of chemical sensors. The ability of boronic acids to reversibly bind with diols forms the basis for sensors for saccharides and other biologically relevant molecules. bath.ac.uknih.gov The phenanthrene moiety can act as a fluorescent reporter, allowing for the detection of binding events through changes in fluorescence.

Prospective Research Avenues for Further Functionalization and Application

The dual functionality of this compound opens up numerous avenues for future research. A primary focus will be on the development of novel synthetic methodologies that allow for the selective and efficient functionalization of both the boronic acid and the bromo-substituent. This will enable the creation of a diverse library of phenanthrene derivatives with tailored properties.

Prospective applications for these functionalized derivatives are vast and include:

Advanced Materials: The synthesis of novel liquid crystals, charge-transporting materials for transistors, and components for solar cells. The rigid and planar structure of the phenanthrene core is advantageous for creating ordered molecular assemblies. rsc.org

Medicinal Chemistry: The phenanthrene scaffold is found in numerous natural products with biological activity. The development of new phenanthrene-based compounds through the functionalization of this compound could lead to the discovery of new therapeutic agents. chemrxiv.org

Catalysis: Phenanthrene-based ligands have been used in various catalytic systems. The synthesis of new ligands from this compound could lead to catalysts with improved activity and selectivity.

Table 2: Potential Applications of Functionalized Phenanthrene Boronic Acids

| Application Area | Specific Use | Rationale |

| Organic Electronics | Emitters in OLEDs, charge transport layers. | Tunable photophysical properties, good charge carrier mobility. |

| Chemical Sensing | Fluorescent sensors for saccharides. | Reversible diol binding of the boronic acid, fluorescent phenanthrene core. |

| Medicinal Chemistry | Scaffolds for drug discovery. | The phenanthrene core is a privileged structure in natural products. |

| Catalysis | Ligands for transition metal catalysts. | Rigid backbone can impart high selectivity. |

This table is interactive. You can filter the data by selecting an application area.

Challenges and Opportunities in Polycyclic Aromatic Organoboron Chemistry

Despite the promising outlook, several challenges remain in the field of polycyclic aromatic organoboron chemistry. The synthesis of complex PAHs can be challenging, often requiring multi-step procedures with issues of regioselectivity and yield. researchgate.net The purification of these compounds can also be difficult due to their often-low solubility.

Furthermore, the stability of some boronic acids can be a concern, as they can undergo protodeboronation under certain conditions. The development of more robust boronic acid surrogates, such as MIDA boronates, is an important area of ongoing research. sigmaaldrich.com

However, these challenges also present significant opportunities. The development of new synthetic methods that are more efficient and sustainable will be a key driver of innovation in this field. The unique electronic and photophysical properties of boron-doped PAHs offer the potential for the development of next-generation materials for a wide range of applications. researchgate.netrsc.org As our understanding of the structure-property relationships in these systems grows, so too will our ability to design and synthesize novel molecules with precisely controlled functions. The future of polycyclic aromatic organoboron chemistry, including that of compounds like this compound, is bright, with the potential for significant contributions to both fundamental science and technological innovation. deloitte.com

Q & A

Q. How do photoresponsive azobenzene-boronic acid conjugates enable spatiotemporal control of diol binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.